molecular formula C19H16N4OS B14938954 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B14938954
M. Wt: 348.4 g/mol
InChI Key: OUGXYMCYJBNRCB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically involves the condensation of benzimidazole derivatives with thiazole carboxamides. One common method involves the reaction of 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid with 1H-benzimidazole-2-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting cellular processes. The thiazole ring may also contribute to its activity by interacting with metal ions or other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-12-21-17(18(25-12)13-7-3-2-4-8-13)19(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23)

InChI Key

OUGXYMCYJBNRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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